![molecular formula C15H10Cl2N2OS B2992042 (2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one CAS No. 338417-09-7](/img/structure/B2992042.png)
(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
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Overview
Description
“(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one” is a chemical compound that appears to contain a benzothiazinone core, which is a type of heterocyclic compound . The “2E” in the name indicates the geometry around the double bond, and “methylidene” suggests the presence of a =CH2 group. The compound also contains chloro and anilino (phenylamine) substituents .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The chloro groups might be susceptible to nucleophilic substitution reactions, and the C=N bond could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would be influenced by the functional groups and overall structure of the compound .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Compounds like MFCD00138209 can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics. This is particularly important in the era of increasing antibiotic resistance .
Antitumor and Cytotoxic Activity
Research has shown that certain thiazole compounds exhibit antitumor and cytotoxic activities. They can be synthesized and tested against various human tumor cell lines to determine their efficacy in inhibiting cancer cell growth .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating the inflammatory response, these compounds could provide therapeutic benefits for conditions such as arthritis and asthma .
Neuroprotective Effects
Some thiazoles have shown promise as neuroprotective agents. They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death .
Antiviral Drugs
Thiazole derivatives have been explored for their potential use as antiviral drugs. Their ability to interfere with viral replication makes them a valuable area of study for the treatment of diseases like HIV .
Agricultural Applications
Beyond medical applications, thiazole compounds like MFCD00138209 can also be used in agriculture. They may serve as fungicides or herbicides, helping to protect crops from various diseases and pests .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c16-9-2-1-3-11(6-9)18-8-14-15(20)19-12-5-4-10(17)7-13(12)21-14/h1-8,18H,(H,19,20)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOLTURJDAZWRX-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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